Nonadecan-2-yl pentafluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecan-2-yl pentafluorobenzoate is a chemical compound with the molecular formula C26H39F5O2. It is an ester derived from nonadecan-2-ol and pentafluorobenzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadecan-2-yl pentafluorobenzoate can be synthesized through the esterification reaction between nonadecan-2-ol and pentafluorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecan-2-yl pentafluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentafluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: Nonadecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonadecan-2-yl pentafluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of nonadecan-2-yl pentafluorobenzoate involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The pentafluorobenzoate group can also participate in various substitution reactions due to its electron-withdrawing properties, which make the carbonyl carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Nonadecan-2-yl pentafluorobenzoate can be compared with other similar compounds such as:
Nonadecan-2-yl tetrafluorobenzoate: Similar structure but with one less fluorine atom, leading to different reactivity and properties.
Nonadecan-2-yl trifluorobenzoate: Contains three fluorine atoms, resulting in lower electron-withdrawing effects compared to pentafluorobenzoate.
Nonadecan-2-yl benzoate: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its high reactivity due to the presence of five fluorine atoms on the benzoate group.
Eigenschaften
CAS-Nummer |
143423-32-9 |
---|---|
Molekularformel |
C26H39F5O2 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
nonadecan-2-yl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C26H39F5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)33-26(32)20-21(27)23(29)25(31)24(30)22(20)28/h19H,3-18H2,1-2H3 |
InChI-Schlüssel |
ATTDEGRTOUGJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.